molecular formula C19H18N4O4 B213672 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide

4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide

Cat. No. B213672
M. Wt: 366.4 g/mol
InChI Key: HUHKRQGPONYJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is a novel compound that has gained considerable attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

There are several scientific research applications of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its ability to inhibit certain enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects
Studies have shown that 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide has several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, inhibit cancer cell growth in vitro, and inhibit bacterial growth in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. It also has potential applications in drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential applications in the treatment of inflammatory diseases, cancer, and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide involves a multi-step process that includes the reaction of 4-nitro-1H-pyrazole with formaldehyde, followed by the reaction of the resulting compound with 2-methoxybenzylamine. The final step involves the reaction of the intermediate product with benzoyl chloride. The purity of the compound can be improved by recrystallization.

properties

Product Name

4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O4/c1-27-18-5-3-2-4-16(18)10-20-19(24)15-8-6-14(7-9-15)12-22-13-17(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24)

InChI Key

HUHKRQGPONYJGP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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